molecular formula C10H10N2O5 B021293 Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- CAS No. 2243-69-8

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-

Cat. No.: B021293
CAS No.: 2243-69-8
M. Wt: 238.2 g/mol
InChI Key: HSCNPJOXRGUVFK-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is an organic compound with the molecular formula C10H10N2O5 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Acetamide Derivative: The synthesis of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- typically begins with the nitration of an acetamide derivative

    Acetylation: Following nitration, the compound undergoes acetylation, where an acetyloxy group (CH3COO) is introduced. This is usually achieved by reacting the nitrated compound with acetic anhydride (C4H6O3) in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- can undergo reduction reactions to form an amino group (NH2). Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide (NaOH) can replace the acetyloxy group with a hydroxyl group (OH).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe), hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH), other nucleophiles.

Major Products Formed:

    Reduction: Formation of Acetamide, N-[4-(amino)-2-nitrophenyl]-.

    Substitution: Formation of Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceuticals: This compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties.

Industry:

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    Acetamide, N-[4-(hydroxy)-2-nitrophenyl]-: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Acetamide, N-[4-(amino)-2-nitrophenyl]-: Similar structure but with an amino group instead of an acetyloxy group.

Uniqueness:

    Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-: is unique due to the presence of both acetyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(4-acetamido-3-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCNPJOXRGUVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277239
Record name 4-(acetylamino)-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-69-8
Record name N-[4-(Acetyloxy)-2-nitrophenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 1325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetylamino)-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 4-Acetamido-3-nitrophenyl acetate as revealed by the research?

A1: The research primarily utilized X-ray crystallography to elucidate the molecular structure of 4-Acetamido-3-nitrophenyl acetate []. The study highlights the presence of intramolecular hydrogen bonds (C—H⋯O) within the molecule. These interactions lead to the formation of two distinct ring structures: a planar five-membered ring and a non-planar six-membered ring. The five-membered ring lies almost coplanar with the aromatic ring system []. Furthermore, the research identifies intermolecular C—H⋯O interactions that contribute to the formation of chain-like arrangements of the molecules within the crystal lattice [].

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